molecular formula C24H23N3O4S B4320354 ETHYL 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE

ETHYL 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE

Cat. No.: B4320354
M. Wt: 449.5 g/mol
InChI Key: OAGAJRJCCZJYHH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that features a unique combination of benzimidazole, thiophene, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, which is then coupled with a thiophene derivative. The final step involves the cyclization of the intermediate to form the chromene ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Reduced derivatives

    Substitution: Substituted benzimidazole and thiophene derivatives

Scientific Research Applications

Ethyl 2-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.

    Chemical Research: The compound serves as a model for studying the reactivity and stability of complex heterocyclic systems.

    Industrial Applications: It is explored for use in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of enzyme activity and disruption of cellular processes. The thiophene and chromene moieties contribute to the compound’s overall stability and reactivity, enhancing its biological activity.

Comparison with Similar Compounds

Ethyl 2-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-amino-4-[4-(1H-benzimidazol-2-ylmethyl)-2-thienyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: This compound differs in the position of the benzimidazole moiety, which can affect its reactivity and biological activity.

    Ethyl 2-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: The substitution of thiophene with furan can lead to differences in electronic properties and reactivity.

    Ethyl 2-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-pyridyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: The presence of a pyridine ring instead of thiophene can influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-amino-4-[4-(benzimidazol-1-ylmethyl)thiophen-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-2-30-24(29)22-21(20-17(28)8-5-9-18(20)31-23(22)25)19-10-14(12-32-19)11-27-13-26-15-6-3-4-7-16(15)27/h3-4,6-7,10,12-13,21H,2,5,8-9,11,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGAJRJCCZJYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=CS3)CN4C=NC5=CC=CC=C54)C(=O)CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE
Reactant of Route 2
ETHYL 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-AMINO-4-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE

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